

Exploration of Quantum Phenomena in Niobium Phosphide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Niobium phosphide*

Cat. No.: *B078461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium phosphide (NbP) has emerged as a material of significant interest in condensed matter physics and materials science due to its classification as a topological Weyl semimetal.
[1] This property, arising from its non-centrosymmetric crystal structure and strong spin-orbit coupling, gives rise to a host of exotic quantum phenomena.[2] The presence of Weyl fermions as low-energy excitations leads to extraordinary electronic transport properties, including extremely large magnetoresistance and ultrahigh carrier mobility.[1][3] This technical guide provides an in-depth overview of the key quantum phenomena observed in NbP, with a focus on quantitative data and detailed experimental protocols.

Crystal Structure and Synthesis

Niobium phosphide crystallizes in a body-centered tetragonal structure belonging to the non-centrosymmetric space group $I4_1md$.[1][4] The lattice parameters are approximately $a = 3.334 \text{ \AA}$ and $c = 11.378 \text{ \AA}$.[5]

Experimental Protocol: Single Crystal Growth by Chemical Vapor Transport (CVT)

High-quality single crystals of NbP are essential for studying its intrinsic quantum properties. The chemical vapor transport (CVT) method is a widely used and effective technique for this

purpose.[1][5]

Materials and Equipment:

- Niobium powder (99.99% purity)
- Red phosphorus (99.99% purity)
- Iodine (transport agent)
- Quartz tube (e.g., 110 mm length, 19 mm diameter)
- Tube furnace with a temperature gradient
- Vacuum sealing system

Procedure:

- Polycrystalline Synthesis: Stoichiometric amounts of niobium and phosphorus powders are sealed in an evacuated quartz tube. The tube is then heated in a furnace to 900 °C and held for a period to allow for the formation of polycrystalline NbP.
- CVT Setup: Approximately 3 g of the synthesized polycrystalline NbP and 0.5 g of iodine are placed in a clean, dry quartz tube. The tube is then evacuated and sealed.[1]
- Crystal Growth: The sealed quartz tube is placed in a two-zone tube furnace. A temperature gradient is established, with the source end (containing the polycrystalline material) at 1000 °C and the sink end (where crystal growth occurs) at 900 °C.[1]
- Harvesting: After a sufficient growth period (e.g., several days to weeks), the furnace is slowly cooled to room temperature. Single crystals of NbP can then be harvested from the cooler end of the tube.

Electronic Properties and Quantum Phenomena

The unique electronic band structure of NbP, characterized by the presence of Weyl nodes, gives rise to several remarkable quantum transport phenomena.

Quantitative Data Summary

The following tables summarize key quantitative data related to the quantum phenomena observed in **niobium phosphide**.

Property	Value	Conditions	Reference
Magnetoresistance	$8.5 \times 10^4 \text{ \%}$	$T = 2 \text{ K, } B = 9 \text{ T}$	
Carrier Mobility	$5 \times 10^6 \text{ cm}^2 \cdot \text{V}^{-1} \cdot \text{s}^{-1}$	$T = 2 \text{ K}$	
Room Temperature Resistivity	$6.77 \times 10^{-3} \text{ } \Omega \cdot \text{cm}$	$T = 300 \text{ K}$	

Shubnikov-de Haas Oscillation Frequencies (Magnetic field \perp (100))

$F_1 \approx 25 \text{ T}$

$F_2 \approx 50 \text{ T}$

$F_3 \approx 100 \text{ T}$

$F_4 \approx 200 \text{ T}$

Table 1: Key Electronic Transport Properties of **Niobium Phosphide**.

Parameter	Value	Reference
Crystal Structure	Body-centered Tetragonal	[1] [4]
Space Group	I4 ₁ md (No. 109)	[1] [4]
Lattice Parameter 'a'	3.334 Å	
Lattice Parameter 'c'	11.378 Å	

Table 2: Crystallographic Data for **Niobium Phosphide**.

Experimental Protocol: Magnetotransport Measurements (Four-Probe Method)

To investigate phenomena like magnetoresistance and quantum oscillations, magnetotransport measurements are performed, typically using a four-probe setup to eliminate contact resistance.^[6]

Materials and Equipment:

- NbP single crystal
- Cryostat with a superconducting magnet
- Precision current source
- Nanovoltmeter
- Sample holder with electrical contacts
- Gold or platinum wires for contacts
- Silver paint or epoxy for attaching contacts

Procedure:

- Sample Preparation: A bar-shaped sample is cut from a high-quality NbP single crystal. Four electrical contacts are made along the length of the sample using fine wires and silver paint.
- Mounting: The sample is mounted on a sample holder equipped with a thermometer, which is then placed inside the cryostat.
- Measurement Setup: A constant DC or low-frequency AC is passed through the two outer contacts using the precision current source. The voltage drop across the two inner contacts is measured with the nanovoltmeter.
- Data Acquisition:

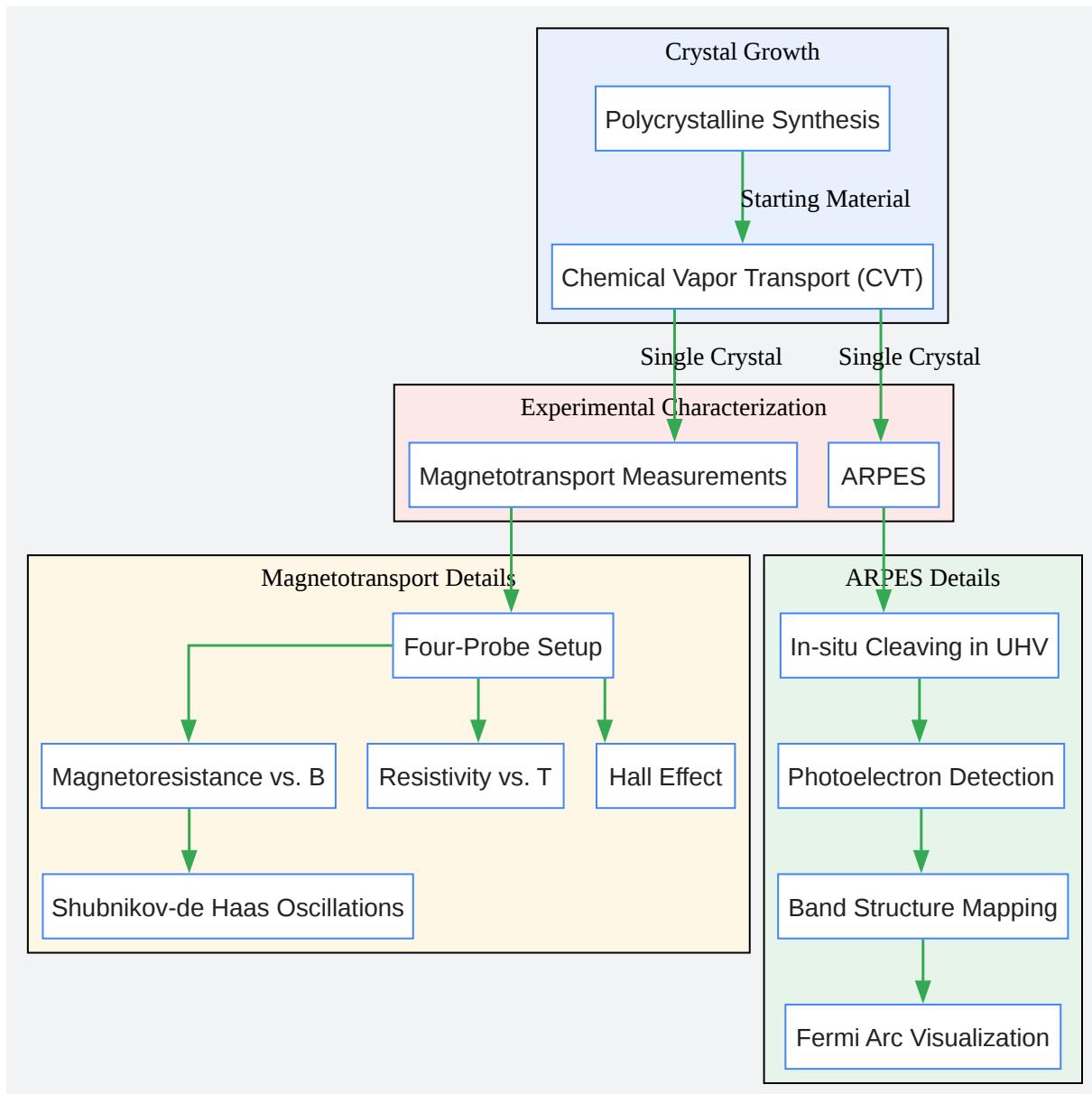
- Resistivity vs. Temperature: The resistance is measured as the temperature is swept from low (e.g., 2 K) to high (e.g., 300 K) at zero magnetic field.
- Magnetoresistance: At a fixed low temperature, the resistance is measured as the magnetic field is swept from zero to a high value (e.g., 9 T or more).
- Hall Effect: To determine carrier concentration and mobility, the Hall voltage is measured across contacts placed on opposite sides of the sample, perpendicular to the current direction, as the magnetic field is swept.[7]
- Shubnikov-de Haas Oscillations: At very low temperatures and high magnetic fields, oscillations in the magnetoresistance as a function of the inverse magnetic field (1/B) are recorded.[8]

Probing the Electronic Band Structure: Angle-Resolved Photoemission Spectroscopy (ARPES)

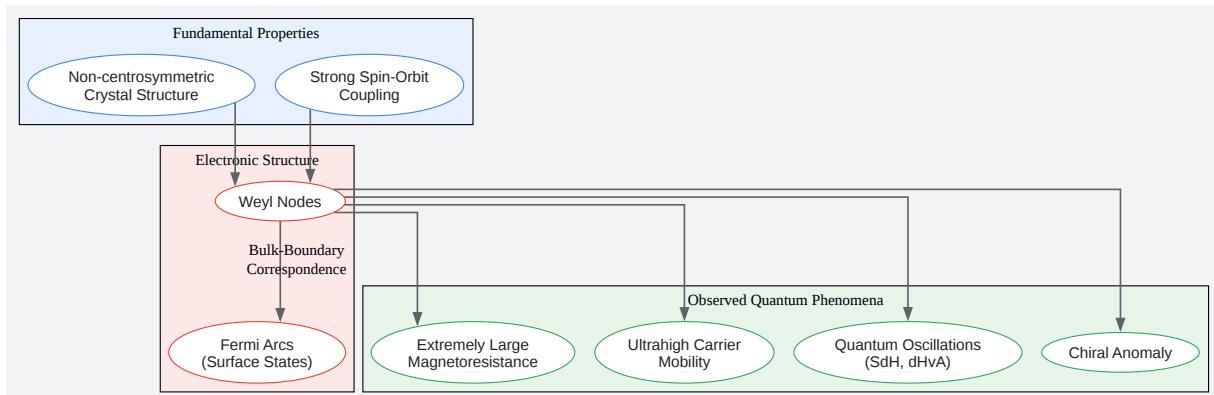
ARPES is a powerful experimental technique that directly maps the electronic band structure and can visualize key features of Weyl semimetals, such as Fermi arcs.[9][10]

Experimental Protocol: ARPES on NbP Single Crystals

Materials and Equipment:


- NbP single crystal
- Ultra-high vacuum (UHV) chamber with an ARPES spectrometer
- Synchrotron light source or UV lamp providing monochromatic photons
- Sample manipulator with cryogenic cooling
- Cleaving stage inside the UHV chamber

Procedure:


- Sample Preparation: A post is glued to the top surface of the NbP single crystal. The sample is then mounted on the sample holder.

- In-situ Cleaving: The sample is introduced into the UHV chamber and cooled to a low temperature (e.g., 78 K).[11] To obtain a clean, atomically flat (001) surface, the sample is cleaved in-situ by knocking off the post.[12][13]
- Data Acquisition:
 - The cleaved surface is irradiated with monochromatic photons of a specific energy (e.g., 93.4 eV or 44.4 eV).[11]
 - The ARPES spectrometer measures the kinetic energy and emission angle of the photoemitted electrons.
 - By rotating the sample on the manipulator, the band structure can be mapped out across different momentum space directions.[9]
 - The energy resolution is typically around 10 meV, and the angular resolution is around 0.1°.[11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **niobium phosphide**.

[Click to download full resolution via product page](#)

Caption: Relationship between fundamental properties and quantum phenomena in NbP.

Conclusion

Niobium phosphide serves as a rich platform for exploring a variety of quantum phenomena stemming from its topological Weyl semimetal nature. The combination of extremely large magnetoresistance, ultrahigh carrier mobility, and observable quantum oscillations makes it a compelling material for fundamental research and potential applications in next-generation electronics. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of NbP, enabling further investigation into its fascinating quantum properties. The continued study of NbP and related materials promises to deepen our understanding of topological phases of matter and may pave the way for novel technological advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Single Crystal Growth, Resistivity, and Electronic Structure of the Weyl Semimetals NbP and TaP [mdpi.com]
- 2. cpfs.mpg.de [cpfs.mpg.de]
- 3. Single Crystal Growth, Resistivity, and Electronic Structure of the Weyl Semimetals NbP and TaP (Journal Article) | OSTI.GOV [osti.gov]
- 4. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. ncpre.iitb.ac.in [ncpre.iitb.ac.in]
- 7. tek.com [tek.com]
- 8. Shubnikov–de Haas effect - Wikipedia [en.wikipedia.org]
- 9. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. diamond.ac.uk [diamond.ac.uk]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Exploration of Quantum Phenomena in Niobium Phosphide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078461#exploration-of-quantum-phenomena-in-niobium-phosphide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com